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Introduction
Suzetrigine (formerly VX-548), marketed as Journavx, is a first-in-class, oral, non-opioid

analgesic developed for the treatment of moderate-to-severe acute pain.[1][2][3] It functions as

a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[4][5][6][7]

[8] The therapeutic strategy behind Suzetrigine is to specifically target the peripheral nervous

system's pain-sensing neurons (nociceptors), where NaV1.8 is preferentially expressed,

thereby avoiding the central nervous system (CNS) effects and addictive potential associated

with opioid medications.[1][4][5][9][10] This guide provides a detailed overview of the preclinical

pharmacology and key in vitro studies that have characterized its mechanism of action,

selectivity, and safety profile.

Mechanism of Action
Suzetrigine exerts its analgesic effect through a novel allosteric mechanism.[1][4][5][10] Unlike

local anesthetics that non-selectively block the channel pore, Suzetrigine binds to a unique

site on the second voltage-sensing domain (VSD2) of the NaV1.8 channel.[4][5][10][11] This

binding stabilizes the channel in a closed, non-conducting state, resulting in tonic inhibition.[1]

[4][5] By preventing the influx of sodium ions required to generate an action potential,

Suzetrigine effectively blocks the transmission of pain signals from peripheral nociceptors to
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the spinal cord and brain.[1][2][3][12] Structural studies and predictive modeling have provided

significant insights into this unique structural pharmacology.[11]
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Suzetrigine's allosteric inhibition of the NaV1.8 channel.

Quantitative Pharmacology Data
In vitro studies have quantified the potency and exceptional selectivity of Suzetrigine for the

NaV1.8 channel. The data highlights its targeted activity with minimal off-target effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://en.wikipedia.org/wiki/Suzetrigine
https://m.youtube.com/watch?v=52q4sjXvfoA
https://go.drugbank.com/drugs/DB18927
https://www.ajmc.com/view/explore-the-clinical-data-for-journavx-suzetrigine
https://pmc.ncbi.nlm.nih.gov/articles/PMC12337992/
https://www.benchchem.com/product/b10856436?utm_src=pdf-body-img
https://www.benchchem.com/product/b10856436?utm_src=pdf-body
https://www.benchchem.com/product/b10856436?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value
Species/Syste
m

Notes Reference(s)

Potency

IC₅₀ vs. NaV1.8 0.68 ± 0.16 nM Human [3]

IC₅₀ vs. NaV1.8 0.7 nM Human [8]

Selectivity

Selectivity vs.

other NaV

Subtypes

≥ 31,000-fold Human

Measured

against NaV1.1-

1.7 and NaV1.9.

[4][5][10][11][12]

Off-Target

Screening

No significant

activity

>180 Human

Targets

Screened

against GPCRs,

ion channels,

and transporters.

[4][5][10]

Pharmacokinetic

s

Plasma Protein

Binding
99% Human [3]

Brain-Plasma

Ratio
< 0.1 Nonclinical

Indicates minimal

CNS penetration.
[11]

Metabolite

Activity

M6-SUZ Potency

vs. NaV1.8

3.7x less potent

than parent
Human

M6-SUZ is the

primary active

metabolite.

[3]

M6-SUZ Plasma

Protein Binding
96% Human [3]

Experimental Protocols
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The characterization of Suzetrigine involved a range of in vitro assays to establish its

pharmacological profile.

In Vitro Electrophysiology
Objective: To determine the potency and selectivity of Suzetrigine on human voltage-gated

sodium channels.

Methodology:

Cells (e.g., HEK293) were engineered to recombinantly express specific human NaV

channel subtypes (NaV1.1 through NaV1.9).

Whole-cell patch-clamp electrophysiology was used to measure the sodium currents

generated by these channels.

Cells were exposed to varying concentrations of Suzetrigine.

The inhibitory effect of the compound on the sodium current was measured by applying

voltage steps to elicit channel opening (e.g., from a holding potential of -120 mV to +20

mV).

Concentration-response curves were generated to calculate the IC₅₀ value for each NaV

subtype, thereby establishing potency and selectivity.[13]

Similar experiments were performed on primary human dorsal root ganglion (DRG)

sensory neurons to confirm activity in a native system.[4][5]

Radiolabeled Binding Assays
Objective: To confirm direct binding to the target protein and assess off-target binding

potential.

Methodology:

Suzetrigine was synthesized with a radioactive isotope ([³H]Suzetrigine).
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For target engagement, the radiolabeled compound was incubated with purified NaV1.8

channel protein or cell membranes expressing the channel.[5]

Binding affinity (Kd) was determined by measuring the amount of radioactivity bound to the

protein at various concentrations.

For secondary pharmacology and off-target screening, [³H]Suzetrigine was tested in

competitive binding assays against a panel of over 180 other molecular targets, including

receptors, transporters, and other ion channels.[4][5][10]

Mechanism of Action (Domain-Swapping) Studies
Objective: To identify the specific binding site of Suzetrigine on the NaV1.8 channel.

Methodology:

A "domain-swapping" strategy was employed using chimeric channel constructs.[10]

The NaV1.2 channel, which is not inhibited by Suzetrigine, was used as a scaffold.

Each of the four voltage-sensing domains (VSD1, VSD2, VSD3, VSD4) from NaV1.8 was

individually swapped into the corresponding position in the NaV1.2 channel.

These chimeric channels were expressed in cells, and their sensitivity to Suzetrigine was

tested using electrophysiology.

Sensitivity to Suzetrigine was only conferred when the VSD2 from NaV1.8 was present,

pinpointing this domain as the binding site.[10]
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In Vitro Pharmacology
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Preclinical experimental workflow for Suzetrigine.

Safety and Addictive Potential Assessment
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Preclinical assessments were designed to test the hypothesis that selective NaV1.8 inhibition

would be free of CNS-related adverse effects and addiction liability.

In Vitro Safety: Suzetrigine was screened against a broad panel of targets associated with

abuse potential, with follow-up functional assays confirming no agonistic or antagonistic

activity.[5]

Expression Profile: Studies confirmed that NaV1.8 is expressed in the peripheral nervous

system but not in the brain, supporting the peripherally restricted mechanism of action.[9][10]

In Vivo Studies: Repeat-dose toxicity and dependence studies in rats and monkeys showed

no findings indicative of CNS activity or addictive potential.[4][10]

Conclusion
The comprehensive preclinical and in vitro pharmacological assessment of Suzetrigine
demonstrates that it is a potent and exceptionally selective inhibitor of the NaV1.8 sodium

channel.[4][5] Its novel, allosteric mechanism of action, which involves binding to the VSD2 to

stabilize the channel's closed state, distinguishes it from other sodium channel blockers.[10]

[11] The data strongly supports its peripherally restricted action, which underpins its clinical

efficacy in treating acute pain without the adverse CNS effects or addictive potential of opioids.

[1][4][14] Suzetrigine represents the first in a new class of non-opioid analgesics, offering a

significant advancement in pain management.[5][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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